4-methoxy-2,3-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a methoxy group at position 4 and methyl groups at positions 2 and 3 on the benzene ring. The sulfonamide group is linked to a phenylamine moiety, which is further substituted with a pyridazine ring bearing a 3-methyl-1H-pyrazol-1-yl group at position 4.
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-15-13-14-29(27-15)23-12-11-22(25-26-23)24-18-5-7-19(8-6-18)28-33(30,31)21-10-9-20(32-4)16(2)17(21)3/h5-14,28H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOPBJCGVCLVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C(=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2,3-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and comparisons with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 469.6 g/mol. Its structure includes a sulfonamide group, which is significant for its biological activity, particularly in inhibiting specific enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O4S |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The sulfonamide moiety mimics natural substrates, allowing it to interact with enzymes such as cyclooxygenases (COX), particularly COX-II, which plays a crucial role in inflammatory processes.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit COX-II with moderate potency. In a comparative study, the compound exhibited an IC50 value (the concentration required to inhibit 50% of the enzyme activity) in the range of 0.52 to 22.25 μM against COX-II, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Research has also suggested that this compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The presence of the pyrazole ring is believed to enhance its anticancer efficacy through interactions with various molecular targets involved in tumor growth .
Case Studies and Research Findings
- Inhibition of COX Enzymes :
- Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| 4-Methoxy-2,3-dimethyl-N-(...) | 0.52 | COX-II | Anti-inflammatory |
| Celecoxib | 0.78 | COX-II | Anti-inflammatory |
| PYZ20 | 0.33 | COX-II | Anti-inflammatory |
| PYZ19 | 5.01 | COX-II | Anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Sulfonamides are known to mimic para-amino benzoic acid (PABA), which is essential for bacterial growth; thus, they can inhibit bacterial enzyme activity effectively. Research has shown that derivatives of sulfonamides can exhibit enhanced activity against resistant strains of bacteria.
Anticancer Research
Studies have indicated that compounds similar to this one may possess anticancer properties . The pyrazole and pyridazine rings are often found in compounds that target specific cancer cell pathways, making them valuable in the development of new chemotherapeutic agents. For instance, the ability of this compound to interact with enzymes involved in tumor growth could be explored further.
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of specific pathways involved in inflammation. The structural components may allow it to interfere with cytokine production or other inflammatory mediators.
Synthetic Chemistry
As a building block, this compound can be utilized in the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for developing novel pharmaceuticals or agrochemicals.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides exhibited significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy and reducing resistance.
Case Study 2: Anticancer Potential
Research published in Cancer Research explored the effects of pyrazole-containing compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in malignant cells while sparing normal cells, indicating a promising therapeutic index.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other sulfonamide derivatives documented in the literature. Key differences and similarities are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound exhibits greater structural complexity compared to simpler sulfonamides like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . Its pyridazine-pyrazole hybrid moiety may enhance binding specificity to biological targets, similar to pyrazolo-pyrimidine derivatives in .
Hydrogen Bonding Potential: The sulfonamide group (-SO₂NH-) and pyridazine nitrogen atoms provide multiple hydrogen-bonding sites, which could improve solubility and target interaction compared to less polar analogs like 4-methylbenzenesulfonamide .
Hydrogen Bonding and Crystallography
The compound’s hydrogen-bonding patterns could be analyzed using graph-set theory (as in ), which is critical for understanding crystal packing and solubility .
Q & A
Q. What are the optimized synthetic routes for 4-methoxy-2,3-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?
The synthesis typically involves multi-step procedures, starting with the preparation of the pyridazine core. Key steps include:
- Cyclization : Formation of the pyridazin-3-ylamino moiety via condensation reactions, as described for analogous pyridazine derivatives .
- Sulfonamide Coupling : Reaction of the sulfonyl chloride intermediate with the aniline-containing pyridazine fragment under basic conditions (e.g., NaH or EtN) .
- Purification : Column chromatography (e.g., silica gel, eluent: CHCl/MeOH gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity.
Q. How is structural characterization performed for this compound?
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazine groups). For related sulfonamides, R-factors of ~0.04 have been reported .
- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxy at C4, methyl groups at C2/C3). Mass spectrometry (HRMS-ESI) validates molecular weight .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM range) .
- Solubility : HPLC-UV quantification in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this sulfonamide?
- Pyridazine Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF) at C6 of pyridazine enhances target binding affinity, as seen in analogs with 10–100 nM IC values .
- Sulfonamide Substituents : Bulkier groups (e.g., cycloheptyl) improve metabolic stability but may reduce solubility, requiring trade-off analysis .
- Methoxy Positioning : Para-methoxy groups on the benzene ring increase lipophilicity (logP >3), correlating with improved blood-brain barrier penetration in preclinical models .
Q. What methodologies address contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (t), clearance, and volume of distribution in rodent models. For example, poor oral bioavailability (<20%) may explain efficacy gaps despite low IC values .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites. N-demethylation or sulfonamide hydrolysis are common metabolic pathways .
- Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .
Q. How can computational modeling predict binding modes and off-target effects?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding pockets in kinases). Validate with mutagenesis data (e.g., Kd shifts for key residues like Lys123) .
- QSAR Models : Train regression models using descriptors (e.g., topological polar surface area, H-bond donors) to predict ADMET properties .
- Off-Target Screening : SwissTargetPrediction identifies potential interactions with GPCRs or ion channels, guiding counter-screening assays .
Q. What experimental designs are optimal for environmental impact studies?
- Fate Analysis : Use C-labeled compound to track degradation in soil/water systems. Aerobic conditions typically yield faster breakdown (t <30 days) than anaerobic .
- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (EC >10 mg/L suggests low risk) .
- Bioaccumulation : Measure bioconcentration factors (BCF) in fish models; BCF <100 indicates minimal accumulation .
Q. How can combination therapies enhance the compound’s antitumor efficacy?
- Synergy Screening : Chou-Talalay assays with chemotherapeutics (e.g., cisplatin, paclitaxel). For example, a combination index (CI) <1 indicates synergistic effects .
- Mechanistic Studies : RNA-seq identifies pathways upregulated in resistance (e.g., PI3K/AKT) for targeted co-therapies .
- In Vivo Models : Xenograft studies with staggered dosing (e.g., sulfonamide + anti-angiogenic agent) reduce tumor volume by >50% vs. monotherapy .
Methodological Considerations Table
| Research Aspect | Key Parameters | Recommended Techniques | References |
|---|---|---|---|
| Synthesis | Yield, purity, scalability | Column chromatography, recrystallization | |
| Structural Analysis | Bond lengths, crystallinity | X-ray diffraction, NMR, HRMS | |
| Biological Screening | IC, selectivity index | Kinase assays, MTT, flow cytometry | |
| Pharmacokinetics | t, bioavailability | LC-MS/MS, rodent PK studies | |
| Environmental Impact | Degradation half-life, EC | C labeling, OECD ecotoxicity tests |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
